molecular formula C19H24N4O3 B4316300 1-ETHYL-3-(4-OXO-1-PHENYL-1,3,8-TRIAZASPIRO[4.5]DEC-8-YL)DIHYDRO-1H-PYRROLE-2,5-DIONE

1-ETHYL-3-(4-OXO-1-PHENYL-1,3,8-TRIAZASPIRO[4.5]DEC-8-YL)DIHYDRO-1H-PYRROLE-2,5-DIONE

Cat. No.: B4316300
M. Wt: 356.4 g/mol
InChI Key: GMBJWAXOTKPERP-UHFFFAOYSA-N
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Description

1-ETHYL-3-(4-OXO-1-PHENYL-1,3,8-TRIAZASPIRO[45]DEC-8-YL)DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound that features a pyrrolidine ring, a spirocyclic structure, and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ETHYL-3-(4-OXO-1-PHENYL-1,3,8-TRIAZASPIRO[4.5]DEC-8-YL)DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multiple steps, including the formation of the pyrrolidine ring and the spirocyclic structure. Common synthetic routes may include:

    Cyclization Reactions: Formation of the pyrrolidine ring through cyclization of appropriate precursors.

    Spirocyclization: Introduction of the spirocyclic structure through specific cyclization reactions.

    Functional Group Modifications: Introduction of the ethyl, phenyl, and oxo groups through various functional group transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-ETHYL-3-(4-OXO-1-PHENYL-1,3,8-TRIAZASPIRO[4.5]DEC-8-YL)DIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of oxo groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Such as halogens or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

1-ETHYL-3-(4-OXO-1-PHENYL-1,3,8-TRIAZASPIRO[4.5]DEC-8-YL)DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure and functional groups.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-ETHYL-3-(4-OXO-1-PHENYL-1,3,8-TRIAZASPIRO[4.5]DEC-8-YL)DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. This may include:

    Binding to Enzymes: Inhibition or activation of enzymes involved in various biological processes.

    Receptor Interaction: Binding to receptors and modulating their activity.

    Pathway Modulation: Influence on signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds with similar pyrrolidine ring structures.

    Spirocyclic Compounds: Compounds with spirocyclic structures.

    Phenyl-Substituted Compounds: Compounds with phenyl groups attached to the core structure.

Uniqueness

1-ETHYL-3-(4-OXO-1-PHENYL-1,3,8-TRIAZASPIRO[4.5]DEC-8-YL)DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to its combination of a pyrrolidine ring, spirocyclic structure, and multiple functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-ethyl-3-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-2-22-16(24)12-15(17(22)25)21-10-8-19(9-11-21)18(26)20-13-23(19)14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMBJWAXOTKPERP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC(C1=O)N2CCC3(CC2)C(=O)NCN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-ETHYL-3-(4-OXO-1-PHENYL-1,3,8-TRIAZASPIRO[4.5]DEC-8-YL)DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 2
1-ETHYL-3-(4-OXO-1-PHENYL-1,3,8-TRIAZASPIRO[4.5]DEC-8-YL)DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 3
1-ETHYL-3-(4-OXO-1-PHENYL-1,3,8-TRIAZASPIRO[4.5]DEC-8-YL)DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 4
1-ETHYL-3-(4-OXO-1-PHENYL-1,3,8-TRIAZASPIRO[4.5]DEC-8-YL)DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 5
1-ETHYL-3-(4-OXO-1-PHENYL-1,3,8-TRIAZASPIRO[4.5]DEC-8-YL)DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 6
1-ETHYL-3-(4-OXO-1-PHENYL-1,3,8-TRIAZASPIRO[4.5]DEC-8-YL)DIHYDRO-1H-PYRROLE-2,5-DIONE

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